molecular formula C4HBrCl2O2S2 B6617571 5-bromo-2-chlorothiophene-3-sulfonyl chloride CAS No. 1423028-87-8

5-bromo-2-chlorothiophene-3-sulfonyl chloride

Cat. No.: B6617571
CAS No.: 1423028-87-8
M. Wt: 296.0 g/mol
InChI Key: MRXBWBJSGIXAOE-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorothiophene-3-sulfonyl chloride is a versatile organic compound characterized by its bromine, chlorine, sulfur, and oxygen atoms. This compound is known for its utility in various chemical reactions and applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chlorothiophene-3-sulfonyl chloride typically involves halogenation and sulfonylation reactions. One common method is the chlorination of 5-bromo-2-thiophenesulfonyl chloride, followed by bromination. The reaction conditions usually require the presence of a suitable catalyst and controlled temperature to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of halogenating agents and sulfonylating agents. The process is optimized to achieve high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is highly reactive toward nucleophiles, forming sulfonamides, sulfonate esters, or sulfonothioates under controlled conditions.

Example Reaction with Ammonia
Reaction with ammonia generates the corresponding sulfonamide. This reaction is typically performed in polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) at low temperatures (0–25°C) :

Reagents/ConditionsYieldProduct
NH₃ (28% aq.), 1,4-dioxane, 0°C68%5-Bromothiophene-2-sulfonamide

Mechanism :

  • Nucleophilic attack by ammonia on the electrophilic sulfur atom.

  • Displacement of the chloride ion to form the sulfonamide.

Suzuki-Miyaura Cross-Coupling at the Bromine Substituent

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions with boronic acids. This reaction is critical for introducing aryl or vinyl groups.

Example Reaction
Coupling with phenylboronic acid under standard Suzuki conditions:

Catalyst/BaseSolventYieldProduct
Pd(PPh₃)₄, Na₂CO₃DME/H₂O75%5-Aryl-2-chlorothiophene-3-sulfonyl chloride

Key Considerations :

  • The bromine’s position (para to sulfonyl chloride) enhances coupling efficiency due to reduced steric hindrance.

  • Chlorine at position 2 remains inert under these conditions.

Oxidative Reactions with Tertiary Amines

Under aerobic conditions, the sulfonyl chloride reacts with tertiary amines (e.g., triethylamine) to form sulfonylethenamines. This catalyst-free process involves oxidative degradation of an intermediate ammonium adduct :

Reaction Pathway :

  • Formation of N-sulfonyl-N,N,N-trialkylammonium chloride (A ).

  • Oxidative cleavage of A to generate enamine (B ) and sulfonic acid (C ).

  • Electrophilic trapping of B by A to yield sulfonylethenamine (D ).

AmineReaction TimeYieldProduct
Triethylamine2 hours44%(E)-5-Chloro-3-[2-(diethylamino)vinylsulfonyl]thiophene

Hydrolysis to Sulfonic Acid

In aqueous environments, the sulfonyl chloride hydrolyzes to the corresponding sulfonic acid. This reaction is pH-dependent and proceeds rapidly under basic conditions:

C4HBrCl2O2S2+H2OC4HBrCl2O3S+HCl\text{C}_4\text{HBrCl}_2\text{O}_2\text{S}_2 + \text{H}_2\text{O} \rightarrow \text{C}_4\text{HBrCl}_2\text{O}_3\text{S} + \text{HCl}

Conditions :

  • Solvent: Water or aqueous THF.

  • Temperature: 25–70°C.

Reactions with Alcohols and Thiols

The sulfonyl chloride reacts with alcohols or thiols to form sulfonate esters or sulfonothioates, respectively. These reactions are often base-mediated:

Example with Methanol :

Reagents/ConditionsYieldProduct
CH₃OH, Pyridine, CH₂Cl₂, 25°C82%Methyl 5-bromo-2-chlorothiophene-3-sulfonate

Mechanism :

  • Deprotonation of the alcohol/thiol by a base (e.g., pyridine).

  • Nucleophilic substitution at the sulfur center.

Electrophilic Aromatic Substitution

Example :

  • Directed ortho-metalation using LDA (lithium diisopropylamide) followed by quenching with electrophiles (e.g., DMF for formylation).

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsTypical Yield
Sulfonamide FormationNH₃, 0–25°C68–88%
Suzuki CouplingPd(PPh₃)₄, Boronic Acid70–85%
Sulfonylethenamine SynthesisTriethylamine, Air, 70–90°C14–44%
HydrolysisH₂O, 25–70°C>90%

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-chlorothiophene-3-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that lead to bioactive molecules. Notably, it has been linked to the development of drugs targeting specific enzymes or receptors.

Case Study : Research has demonstrated its role in synthesizing brinzolamide, a drug used for treating glaucoma, showcasing its significance in ophthalmic therapies.

Enzyme Inhibition Studies

The compound exhibits potential as an enzyme inhibitor. The sulfonyl chloride group can covalently modify nucleophilic residues in proteins, effectively inhibiting enzyme activity. This property is particularly relevant in drug design aimed at modulating biological pathways.

Example : Studies indicate that derivatives of this compound can inhibit the human enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial for cortisol regulation, implicating therapeutic uses in metabolic disorders .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including:

  • Nucleophilic Substitution Reactions : Reacting with amines or alcohols to form sulfonamide or sulfonate derivatives.
  • Coupling Reactions : Engaging in cross-coupling reactions with heterocycles to produce substituted thiophenes.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds related to this compound. For instance, studies have shown significant antibacterial activity against pathogens such as Staphylococcus aureus.

Compound NameMinimum Inhibitory Concentration (MIC)Target Organism
This compound19 µg/mLStaphylococcus aureus
5-Chloro-2-thiophenesulfonyl chloride25 µg/mLPseudomonas aeruginosa
5-Methyl-2-thiophenesulfonyl chloride30 µg/mLEscherichia coli

These results suggest that the presence of halogen substituents can enhance binding affinity and potency against certain bacterial strains.

Mechanism of Action

The mechanism by which 5-bromo-2-chlorothiophene-3-sulfonyl chloride exerts its effects involves its reactivity with various functional groups. The compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

  • 3-bromo-5-chlorothiophene-2-sulfonyl chloride

  • 5-bromo-2-methoxybenzenesulfonyl chloride

Biological Activity

5-Bromo-2-chlorothiophene-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in drug development. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant data tables and research findings.

  • Molecular Formula : C4HBrCl2O2S2
  • Molecular Weight : 217.09 g/mol
  • CAS Number : 2766-74-7
  • Structure : The compound features a thiophene ring substituted with bromine and chlorine atoms, along with a sulfonyl chloride functional group, which is critical for its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in several biochemical pathways.

Inhibition of Endothelin Receptors

One of the notable activities of this compound is its ability to modulate endothelin receptor activity. Endothelins are potent vasoconstrictors involved in cardiovascular regulation. Research indicates that sulfonamides and their derivatives can inhibit the binding of endothelin peptides to their receptors, which may have implications for treating conditions like hypertension and heart failure .

Anticancer Properties

Recent studies have shown that derivatives of thiophene compounds exhibit anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A specific case study demonstrated that a related thiophene derivative significantly reduced the viability of various cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound typically involves the chlorination and bromination of thiophene derivatives followed by sulfonylation. The synthetic pathway allows for the introduction of various substituents, enhancing the compound's biological profile.

StepReactionYield (%)
1Bromination of thiophene85%
2Chlorination75%
3Sulfonylation90%

This table summarizes the yields obtained during different stages of synthesis, emphasizing the efficiency of producing this compound.

Case Studies and Research Findings

Several studies have focused on the pharmacological characterization of thiophene derivatives. For example:

  • Thrombin Inhibition : A series of experiments optimized derivatives for thrombin inhibition, demonstrating that modifications to the thiophene core can enhance potency against thrombin, a key enzyme in blood coagulation .
  • Neuroprotective Effects : Another study explored the neuroprotective capabilities of related compounds in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease .
  • Reactivity in Palladium-Catalyzed Reactions : The compound has been utilized as a heteroarylating agent in palladium-catalyzed reactions, showcasing its versatility in organic synthesis while maintaining selectivity for desired products .

Properties

IUPAC Name

5-bromo-2-chlorothiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2O2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXBWBJSGIXAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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